9,12,13-Trihydroxy-10-octadecenoic acid

Catalog No.
S619474
CAS No.
29907-56-0
M.F
C18H34O5
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,12,13-Trihydroxy-10-octadecenoic acid

CAS Number

29907-56-0

Product Name

9,12,13-Trihydroxy-10-octadecenoic acid

IUPAC Name

(E)-9,12,13-trihydroxyoctadec-10-enoic acid

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+

InChI Key

MDIUMSLCYIJBQC-BUHFOSPRSA-N

SMILES

CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O

Synonyms

9,12,13-TODEA, 9,12,13-trihydroxy-10-octadecenoic acid, 9,12,13-trihydroxyoctadec-10-enoic acid

Canonical SMILES

CCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O

Isomeric SMILES

CCCCCC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O

Description

The exact mass of the compound 9,12,13-Trihydroxy-10-octadecenoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]. However, this does not mean our product can be used or applied in the same or a similar way.

9,12,13-Trihydroxy-10-octadecenoic acid, also known as 9,12,13-trihydroxyoctadec-10-enoic acid or Pinellic acid, is a polyunsaturated fatty acid derived from linoleic acid. It possesses three hydroxyl groups located at the 9th, 12th, and 13th carbon positions of the octadecenoic acid chain. The molecular formula for this compound is C18H34O5C_{18}H_{34}O_{5}, and it has a molecular weight of approximately 330.46 g/mol. This compound is notable for its role in various biological processes and its potential applications in agriculture and medicine .

The synthesis of 9,12,13-trihydroxy-10-octadecenoic acid primarily occurs through the enzymatic oxidation of linoleic acid. This process involves several enzymes, including lipoxygenase and peroxygenase, which catalyze the formation of hydroperoxy intermediates that are subsequently converted into trihydroxy fatty acids. The reaction pathway can be summarized as follows:

  • Lipoxygenase catalysis: Linoleic acid is oxidized to form hydroperoxy intermediates.
  • Peroxygenase action: These intermediates are further oxidized to yield 9,12,13-trihydroxy-10-octadecenoic acid.
  • Epoxide hydrolase involvement: This enzyme may also play a role in the conversion of epoxides to hydroxylated products .

9,12,13-Trihydroxy-10-octadecenoic acid exhibits several biological activities that make it significant in both plant physiology and potential therapeutic applications:

  • Plant Growth Regulation: It has been implicated in regulating plant growth and development by modulating signaling pathways related to stress responses.
  • Antifungal Properties: Research indicates that this compound may possess antifungal activity, making it a candidate for natural fungicides .
  • Metabolite Function: As a metabolite of linoleic acid, it may play a role in the synthesis of prostaglandins and other signaling molecules involved in inflammation and immune responses .

The synthesis of 9,12,13-trihydroxy-10-octadecenoic acid can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing lipoxygenase and peroxygenase enzymes to oxidize linoleic acid in a controlled environment (e.g., flour-water suspension) leads to the production of this compound .
  • Chemical Synthesis: Although less common, chemical approaches involving multi-step reactions can also yield this trihydroxy fatty acid from simpler precursors.
  • Biotechnological Approaches: Genetic engineering techniques can be employed to enhance the production of this compound in plants or microorganisms by manipulating the expression of relevant biosynthetic genes .

The applications of 9,12,13-trihydroxy-10-octadecenoic acid span several fields:

  • Agriculture: It can be used as a natural plant growth regulator and antifungal agent to enhance crop resilience against pathogens.
  • Pharmaceuticals: Its bioactive properties suggest potential use in developing anti-inflammatory and antimicrobial drugs .
  • Food Industry: As a food additive or preservative due to its antioxidant properties.

Studies have indicated that 9,12,13-trihydroxy-10-octadecenoic acid interacts with several biological systems:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in fatty acid metabolism and signaling pathways related to stress responses in plants .
  • Cell Signaling Modulation: The compound may influence cellular signaling pathways related to inflammation and immune responses through its metabolites .

Several compounds share structural similarities with 9,12,13-trihydroxy-10-octadecenoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
9,10,13-Trihydroxy-11-octadecenoic acidC18H34O5Hydroxyl groups at different positions; less common
9-Hydroxy-10-octadecenoic acidC18H36O3Fewer hydroxyl groups; simpler structure
9-Oxo-10-octadecenoic acidC18H34O3Contains a ketone group instead of hydroxyl groups
9-Hydroperoxy-10-octadecenoic acidC18H34O4Contains a hydroperoxide functional group

The distinct arrangement of hydroxyl groups at the 9th, 12th, and 13th positions in 9,12,13-trihydroxy-10-octadecenoic acid contributes to its unique biological activities compared to similar compounds .

Enzymatic Pathways and Key Enzymes (15-Lipoxygenase, Soluble Epoxide Hydrolase)

The biosynthesis of 9,12,13-trihydroxy-10-octadecenoic acid involves a coordinated series of enzymatic reactions primarily orchestrated by 15-lipoxygenase and soluble epoxide hydrolase [10] [11]. The 15-lipoxygenase enzyme, encoded by the ALOX15 gene located on chromosome 17p13.3, serves as the primary initiating enzyme in this biosynthetic cascade [6]. This 75 kilodalton protein, composed of 662 amino acids, catalyzes the stereospecific oxygenation of linoleic acid to generate 13-hydroperoxy-octadecadienoic acid intermediates [6] [10].

The enzymatic mechanism proceeds through the formation of 13-hydroperoxide intermediates, which predominantly exhibit the 13(S) configuration, indicating the stereospecific nature of 15-lipoxygenase activity [10] [11]. Stereochemical analysis has revealed that trihydroxyoctadecenoic acids produced via this pathway demonstrate excess 13(S) enantiomers relative to 13(R) configurations, confirming the lipoxygenase-dependent process [11]. The enzyme exhibits optimal activity with linoleic acid and arachidonic acid as substrates, with cellular localization primarily in the cytosol and membrane-associated fractions [6] [25].

Soluble epoxide hydrolase, encoded by the EPHX2 gene, functions as a bifunctional enzyme with distinct epoxide hydrolase and lipid-phosphate phosphatase activities [7] [13]. The enzyme exists as a homodimer with molecular domains separated into C-terminal epoxide hydrolase activity and N-terminal phosphatase activity [7]. The epoxide hydrolase domain catalyzes the addition of water to epoxides, yielding vicinal diols through a two-step mechanism involving nucleophilic attack and covalent intermediate formation [30]. This enzyme demonstrates broad tissue distribution, with highest expression in liver, but significant activity also present in vascular endothelium, leukocytes, and smooth muscle cells [7] [13].

Enzyme TypePrimary FunctionSubstrate PreferenceProduct StereochemistryCellular Localization
15-Lipoxygenase (15-LOX)Converts linoleic acid to 13-hydroperoxide intermediatesLinoleic acid, arachidonic acid13(S)-configuration predominantCytosol, membrane-associated
Soluble Epoxide Hydrolase (sEH)Hydrolyzes epoxides to corresponding diolsFatty acid epoxidesVarious diol configurationsCytosol and peroxisomes
Cytochrome P450 EpoxygenasesEpoxidation of fatty acidsPolyunsaturated fatty acidsMultiple epoxide isomersEndoplasmic reticulum
Epoxy Alcohol SynthaseConverts hydroperoxides to epoxy alcohols9-hydroperoxides of linoleic acid(S,S,S)-epoxyalcohol epimersMembrane-bound
Allene Oxide SynthaseFormation of allene oxide intermediates13-hydroperoxidesRacemic mixturesChloroplasts (plants)

The enzymatic conversion demonstrates high specificity, with inhibition studies using BLX-3887, a selective 15-lipoxygenase inhibitor, completely blocking trihydroxyoctadecenoic acid formation in a dose-dependent manner [10] [11]. This inhibition pattern confirms the essential role of 15-lipoxygenase in the biosynthetic pathway. Conversely, the process shows independence from cytochrome P450 activities, as demonstrated by the lack of inhibition with SKF 525A, a broad-spectrum cytochrome P450 inhibitor [11].

Cellular Sources: Eosinophils, Mast Cells, and Vascular Tissue

Eosinophils represent the primary cellular source for 9,12,13-trihydroxy-10-octadecenoic acid biosynthesis in human systems [10] [11]. Following incubation with linoleic acid, eosinophils demonstrate robust capacity for trihydroxyoctadecenoic acid production, generating both 9,10,13-trihydroxyoctadecenoic acid and 9,12,13-trihydroxyoctadecenoic acid isomers [10]. The stereochemical profile of eosinophil-derived products shows predominant 13(S) configuration, consistent with 15-lipoxygenase-mediated synthesis [10] [11]. Eosinophils express high levels of 15-lipoxygenase enzyme, which translates to significant metabolic capacity for trihydroxy fatty acid production [10].

Mast cells, particularly the LAD2 cell line, demonstrate moderate capacity for trihydroxyoctadecenoic acid synthesis, though with distinct stereochemical characteristics [10] [11]. Unlike eosinophils, mast cells produce trihydroxyoctadecenoic acids with predominantly 13(R) configuration, indicating alternative synthetic pathways or different enzyme isoforms [10]. The human mast cell line HMC-1 expresses multiple lipoxygenase activities, including 5-lipoxygenase, which contributes to diverse oxylipin production patterns [12]. Mast cell trihydroxyoctadecenoic acid production can be stimulated by calcium ionophore treatment, though the response differs from that observed in eosinophils [12] [15].

Neutrophils show minimal capacity for trihydroxyoctadecenoic acid production compared to eosinophils and mast cells [10] [11]. This limited production capacity correlates with the predominant 5-lipoxygenase expression in neutrophils, which preferentially generates different oxylipin products rather than trihydroxyoctadecenoic acids [10]. The differential cellular capacity reflects the distinct enzyme expression profiles and metabolic specialization of different granulocyte populations [10] [11].

Vascular tissue components, including endothelial cells and smooth muscle cells, contribute to trihydroxyoctadecenoic acid metabolism through soluble epoxide hydrolase activity [7] [13]. Vascular endothelium expresses significant levels of soluble epoxide hydrolase, which participates in the hydrolysis of epoxide intermediates to form trihydroxy products [7]. Smooth muscle cells demonstrate cytochrome P450 epoxygenase activities that can generate epoxide precursors, though their direct contribution to 9,12,13-trihydroxy-10-octadecenoic acid biosynthesis remains less characterized than granulocyte production [13].

Cell TypeProduction CapacityPrimary EnzymeStereochemical ProfileRegulatory Factors
EosinophilsHigh15-LOX (15-lipoxygenase)13(S)-configuration dominantBLX-3887 inhibitable
Mast Cells (LAD2)ModerateMultiple LOX isoforms13(R)-configuration dominantCalcium ionophore responsive
NeutrophilsMinimal/None5-LOX primarilyNot applicableLimited trihydroxy production
Vascular EndotheliumModerateSoluble epoxide hydrolaseMixed configurationssEH activity dependent
Smooth Muscle CellsLow-ModerateCytochrome P450VariableStress-responsive
Adipose TissueLowVarious lipasesNot well characterizedMetabolic state dependent

Metabolic Intermediates: Role of Epoxy Alcohols and Hydroperoxides

The biosynthetic pathway to 9,12,13-trihydroxy-10-octadecenoic acid involves several critical metabolic intermediates, with hydroperoxides and epoxy alcohols serving as essential precursors [5] [16] [17]. The initial substrate, linoleic acid, undergoes 15-lipoxygenase-catalyzed oxygenation to generate 13-hydroperoxy-octadecadienoic acid, which represents the primary hydroperoxide intermediate [5] [10]. This hydroperoxide demonstrates inherent instability and undergoes rapid enzymatic conversion through multiple pathways [5] [16].

Epoxy alcohols emerge as crucial intermediates in the biosynthetic cascade, formed through the action of epoxy alcohol synthase on hydroperoxide precursors [16] [18]. The enzymatic mechanism involves homolysis of the hydroperoxy group, followed by rearrangement to form epoxyallyl radicals, and subsequent recombination with hydroxyl radicals to yield epoxy alcohols [18]. Plant systems, particularly potato tubers, demonstrate significant epoxy alcohol synthase activity, converting 9-hydroperoxy-octadecadienoic acid to specific epoxy alcohol intermediates including 9,10-epoxy-11-hydroxy-octadecenoic acid and 12,13-epoxy-9-hydroxy-octadecenoic acid [5] [16].

The stereochemical analysis of epoxy alcohol intermediates reveals specific configurational preferences depending on the enzymatic source [17]. Hematin-catalyzed reactions of 9-hydroperoxy-octadecadienoic acid generate four distinct trihydroxy isomers upon mild acid hydrolysis: 9S,10R,13S-, 9S,12R,13S-, 9S,10S,13S-, and 9S,12S,13S-trihydroxy-octadecenoic acids in ratios of 40:26:22:12 [17]. These ratios demonstrate the stereoselective nature of the conversion process and highlight the importance of enzymatic control in determining final product distribution [17].

Bacterial systems provide alternative insights into intermediate metabolism, with Pseudomonas aeruginosa PR3 capable of converting linoleic acid to both 9,10,13-trihydroxy-11-octadecenoic acid and 9,12,13-trihydroxy-10-octadecenoic acid [4]. The bacterial conversion yields maximum concentrations with 44% substrate conversion, producing 16 different diastereomers representing the complete stereochemical diversity possible for these compounds [4]. The optimum conditions for bacterial production include pH 7.0, temperature 30°C, and linoleic acid concentration of 10 mg/ml [4].

IntermediateFormation PathwayStabilityBiological Role
Linoleic acidDietary/endogenous sourceStableSubstrate
13-Hydroperoxide (13-HpODE)15-LOX mediated oxygenationLabile, rapidly convertedKey intermediate
9-Hydroperoxide (9-HpODE)9-LOX mediated oxygenationLabile, rapidly convertedAlternative intermediate
Epoxy alcoholsEpoxy alcohol synthase activityIntermediate stabilityBiosynthetic precursor
9,10-Epoxy-11-hydroxy compoundsIsomerization of 9-hydroperoxideModerately stableStructural intermediate
12,13-Epoxy-9-hydroxy compoundsIsomerization of 13-hydroperoxideModerately stableStructural intermediate
9,12,13-Trihydroxy-10-octadecenoic acidEpoxide hydrolase catalysisStable end productBioactive metabolite

The temporal dynamics of intermediate formation show that hydroperoxide intermediates undergo rapid conversion, with half-lives measured in minutes under physiological conditions [5] [16]. Epoxy alcohols demonstrate intermediate stability, persisting sufficiently long to serve as effective biosynthetic precursors while remaining reactive enough for further enzymatic processing [16] [18]. The final trihydroxy product exhibits enhanced stability compared to its precursors, reflecting the reduced reactivity of hydroxyl groups compared to peroxides and epoxides [5].

Comparative Biosynthesis in Human vs. Non-Human Systems

The biosynthesis of 9,12,13-trihydroxy-10-octadecenoic acid demonstrates significant variations between human and non-human systems, reflecting evolutionary adaptations and species-specific enzymatic capabilities [22] [23] [25]. Human systems, particularly eosinophils and mast cells, utilize 15-lipoxygenase-dependent pathways with distinct stereochemical outcomes [10] [11]. Human eosinophils generate predominantly 13(S)-configured products through ALOX15 enzyme activity, while human mast cells produce 13(R)-configured isomers through alternative enzymatic routes [10] [11].

Plant systems exhibit fundamentally different biosynthetic approaches, employing cytochrome P450 enzymes of the CYP74 family rather than mammalian-type lipoxygenases [22] [24]. Potato leaves demonstrate a unique pathway involving 9-lipoxygenase-catalyzed oxygenation followed by epoxy alcohol synthase conversion [16]. The plant system generates epoxy alcohols with (S,S,S)-stereochemical configuration, contrasting with the mixed stereochemistry observed in mammalian systems [16] [22]. Plant CYP74 enzymes show substrate specificity for 9-hydroperoxides of linoleic acid, producing methyl 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoate as a major product [16].

Bacterial biosynthesis, exemplified by Pseudomonas aeruginosa strains, employs cytochrome P450-like enzymes capable of generating extensive stereochemical diversity [4] [27]. The bacterial system produces all 16 possible diastereomers of trihydroxyoctadecenoic acids, demonstrating less stereochemical control compared to mammalian and plant systems [4]. Bacterial conversion efficiency reaches 44% under optimized conditions, with production influenced by pH, temperature, and substrate concentration [4] [27].

Marine systems present unique biosynthetic capabilities, with brown algae such as Ectocarpus siliculosus expressing CYP5164B1, the first characterized CYP74-related enzyme in marine organisms [23]. The algal epoxyalcohol synthase demonstrates preference for 9-hydroperoxides over 13-hydroperoxides, generating primarily (9S,10S,11S,12Z)-9,10-epoxy-11-hydroxy-12-octadecenoic acid [23]. This marine enzyme represents an evolutionary link between plant and animal oxylipin biosynthetic systems [23].

Mammalian species variations contribute additional complexity to comparative biosynthesis patterns [25]. Mouse ALOX15B demonstrates different positional specificity compared to human orthologs, exhibiting 8S-lipoxygenating activity rather than 15S-lipoxygenation [25]. This species difference reflects specific amino acid variations at positions 603 and 604, where mice possess Tyr-His combinations while other mammals maintain Asp-Val or Asp-Ile motifs [25]. These variations highlight the importance of evolutionary pressures in shaping oxylipin biosynthetic capabilities across species [25].

System TypePrimary EnzymeProduct StereochemistryConversion EfficiencyRegulatory Mechanisms
Human Eosinophils15-LOX-113(S)-dominantHigh (>70% conversion)15-LOX inhibitor sensitive
Human Mast CellsMultiple LOX isoforms13(R)-dominantModerate (30-50%)Calcium-dependent activation
Plant Systems (Potato)9-LOX, Epoxy alcohol synthase(S,S,S)-configurationVariable, stress-dependentPathogen-responsive
Bacterial (P. aeruginosa)Cytochrome P450-like enzymesMultiple diastereomers (16 total)44% maximum conversionpH and temperature sensitive
Marine Algae (E. siliculosus)CYP5164B1 (EsEAS)9(S),10(S),11(S)-configurationModerate efficiencySubstrate specificity dependent
Mammalian (Mouse)ALOX15B (different specificity)8(S)-lipoxygenation activitySpecies-specific variationGenetic polymorphisms

The trihydroxyoctadecenoic acid family encompasses two primary regioisomeric forms that differ fundamentally in their hydroxyl group positioning and double bond location. The 9,10,13-trihydroxyoctadecenoic acid features hydroxyl groups at carbons 9, 10, and 13, with the double bond positioned at carbon 11, strategically located between the hydroxylated carbons [1]. In contrast, 9,12,13-trihydroxyoctadecenoic acid contains hydroxyl groups at carbons 9, 12, and 13, with the double bond at carbon 10, adjacent to the carbon 9 hydroxyl group [1] [2].

Property9,10,13-TriHOME9,12,13-TriHOME
Hydroxyl Group PositionsC-9, C-10, C-13C-9, C-12, C-13
Double Bond PositionC-11 (between hydroxylated carbons)C-10 (adjacent to C-9 hydroxyl)
Molecular FormulaC₁₈H₃₄O₅C₁₈H₃₄O₅
Molecular Weight330.5 Da330.5 Da
Number of Chiral Centers33
Total Stereoisomers8 (4 enantiomer pairs)8 (4 enantiomer pairs)
MS/MS Fragment (m/z)139.0211.0
Collision Energy (eV)2125
Typical Elution PatternEarlier elution in RP-HPLCLater elution in RP-HPLC
Biological SourceLinoleic acid autoxidation, enzymaticLinoleic acid autoxidation, plant sources

These regioisomeric differences manifest in distinct mass spectrometric fragmentation patterns, which serve as the foundation for analytical differentiation. The 9,10,13-trihydroxyoctadecenoic acid produces a characteristic fragment ion at mass-to-charge ratio 139.0 under collision energy of 21 electron volts, while 9,12,13-trihydroxyoctadecenoic acid generates a diagnostic fragment at 211.0 mass-to-charge ratio under 25 electron volts collision energy [1]. This differential fragmentation behavior enables unambiguous identification and quantification of each regioisomer through targeted mass spectrometry approaches.

The chromatographic behavior of these regioisomers also differs systematically. In reversed-phase high-performance liquid chromatography systems, 9,10,13-trihydroxyoctadecenoic acid typically elutes earlier than its 9,12,13-regioisomer, reflecting subtle differences in hydrophobicity despite identical molecular formulas [1]. This elution pattern proves consistent across various column chemistries and mobile phase compositions, providing an additional layer of analytical confidence for regioisomeric assignment.

Both regioisomers derive from linoleic acid through oxidative processes, but their formation pathways and biological distributions exhibit distinct characteristics. The 9,10,13-trihydroxyoctadecenoic acid arises primarily through enzymatic processes involving lipoxygenase activity and autoxidation mechanisms [3] [4]. Conversely, 9,12,13-trihydroxyoctadecenoic acid, commonly known as pinellic acid, demonstrates significant presence in plant sources and represents a major component in certain botanical extracts [5] [6] [7].

Diastereomerism: Absolute and Relative Stereochemistry

The stereochemical complexity of 9,12,13-trihydroxyoctadecenoic acid extends beyond regioisomerism to encompass intricate diastereomeric relationships arising from its three chiral centers. Each chiral carbon can exist in either rectus or sinister configuration, theoretically generating eight possible stereoisomers for each regioisomeric form [1] [3]. These stereoisomers organize into four diastereomeric pairs, with each pair consisting of two enantiomers.

Configuration TypeRelative StereochemistryChromatographic BehaviorRepresentative CompoundsTypical Retention Volume
threo (9,10-diol)syn arrangement of adjacent OH groupsLess polar, earlier elution5a/b, 9a/b (9,10,13-TriHOME)56 ml (normal phase)
erythro (9,10-diol)anti arrangement of adjacent OH groupsMore polar, later elution7a/b, 11a/b (9,10,13-TriHOME)49 ml (normal phase)
threo (12,13-diol)syn arrangement of adjacent OH groupsLess polar, earlier elution9a/b, 11a/b (9,12,13-TriHOME)Variable
erythro (12,13-diol)anti arrangement of adjacent OH groupsMore polar, later elution10a/b, 12a/b (9,12,13-TriHOME)Variable

The diastereomeric relationships within 9,12,13-trihydroxyoctadecenoic acid manifest through the relative configurations of adjacent hydroxyl groups. The threo configuration describes a syn arrangement of vicinal hydroxyl groups, where both substituents project from the same face of the carbon chain. This configuration typically exhibits reduced polarity and consequently elutes earlier during normal-phase chromatographic separations [3]. The erythro configuration represents an anti arrangement, with vicinal hydroxyl groups positioned on opposite faces of the molecular framework, resulting in increased polarity and later chromatographic elution [3].

These stereochemical distinctions prove critical for understanding the biological activity and metabolic fate of individual stereoisomers. Research demonstrates that specific stereoisomers exhibit preferential enzymatic recognition and transformation, with 13(S)-configured compounds showing enhanced biological activity compared to their 13(R) counterparts [1] [8]. This stereochemical selectivity reflects the three-dimensional active site architecture of enzymes involved in trihydroxyoctadecenoic acid metabolism, including lipoxygenases and related oxidative enzymes.

The absolute stereochemistry determination requires sophisticated analytical approaches combining chemical synthesis, spectroscopic analysis, and chromatographic comparison. Hamberg and colleagues developed comprehensive synthetic routes to generate individual stereoisomers with defined absolute configurations, enabling definitive assignment of naturally occurring compounds [3] [4]. These synthetic standards serve as reference materials for chromatographic peak assignment and stereochemical validation in biological samples.

Analytical Methodologies for Stereochemical Profiling

The comprehensive stereochemical analysis of 9,12,13-trihydroxyoctadecenoic acid demands sophisticated analytical workflows that address the challenges posed by minimal physicochemical differences between isomers. Contemporary methodologies employ sequential analytical strategies combining rapid diastereomer quantification with detailed enantiomeric profiling through complementary chromatographic approaches [1].

ParameterValueMethod
Accuracy (Intra-day)84-120%Reversed-phase UHPLC-MS/MS
Accuracy (Inter-day)88-120%Reversed-phase UHPLC-MS/MS
Precision (CV%)≤6.1%Reversed-phase UHPLC-MS/MS
Limit of Detection90-98 fg on columnReversed-phase UHPLC-MS/MS
Limit of Quantification300-320 fg on columnReversed-phase UHPLC-MS/MS
LinearityR² = 0.998Reversed-phase UHPLC-MS/MS
Recovery83%Reversed-phase UHPLC-MS/MS
Enantiomeric Excess Error≤11 percentage pointsChiral LC-MS/MS

The primary analytical workflow employs reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry for rapid diastereomer quantification. This approach utilizes an Acquity ultra-high-performance liquid chromatography BEH C18 column with 1.7 micrometer particle size, enabling baseline separation of four 9,10,13-trihydroxyoctadecenoic acid and four 9,12,13-trihydroxyoctadecenoic acid diastereomeric pairs within 12.5 minutes [1]. The method demonstrates exceptional analytical performance with accuracy ranging from 84 to 120 percent, precision coefficients of variation below 6.1 percent, and detection limits at the femtogram level [1].

Sample preparation protocols incorporate solid-phase extraction using Evolute Express ABN cartridges to remove matrix interferences and concentrate target analytes. The extraction procedure involves protein precipitation, pH adjustment to 5.6, cartridge conditioning with methanol and water, sample loading, washing with 10 percent methanol, and elution with pure methanol [1]. This systematic approach achieves recovery rates of approximately 83 percent while effectively eliminating endogenous interferents that compromise mass spectrometric detection.

The mass spectrometric detection employs negative ionization mode with multiple reaction monitoring, targeting specific fragmentation transitions unique to each regioisomer. The 9,10,13-trihydroxyoctadecenoic acid monitoring utilizes the transition from precursor ion 329.1 to product ion 139.0 with 21 electron volts collision energy, while 9,12,13-trihydroxyoctadecenoic acid employs the transition from 329.1 to 211.0 with 25 electron volts collision energy [1]. Stable isotope-labeled internal standards, specifically [11,12,13-¹³C₃]-9,12,13-trihydroxyoctadecenoic acid, provide quantitative accuracy and compensation for matrix effects.

Chemical derivatization strategies enhance analytical capabilities for specific applications, particularly gas chromatography-mass spectrometry analysis. Trimethylsilylation using N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane catalyst converts hydroxyl groups to trimethylsilyl ethers, increasing volatility and chromatographic resolution [9] [10]. Dimethoxypropane acetonide formation protects vicinal diols while preserving stereochemical information, facilitating detailed structural analysis through characteristic fragmentation patterns [9].

Derivatization TypeReagent(s)Target GroupsPurposeAnalytical MethodAdvantagesLimitations
Trimethylsilylation (TMS)BSTFA (+ TMCS catalyst)Hydroxyl groupsIncrease volatility for GC-MSGC-MSHigh volatility, good chromatographyLimited stability (24 hours)
Dimethoxypropane (DMP) AcetonideDMP + p-toluenesulfonic acidVicinal diols (1,2-diols)Protect vicinal diols, aid stereochemical assignmentGC-MS, NMRStereochemical information retentionComplex fragmentation patterns
Pentafluorobenzyl (PFB) EsterPFB bromideCarboxyl groupsEnhance MS sensitivity, electron captureLC-MS/MS with ECAPCIEnhanced sensitivity for negatively charged speciesRequires specialized ionization
Methyl EsterificationDiazomethane or BF3/methanolCarboxyl groupsReduce polarity for chromatographyGC-MS, LC-MSSimple, reliable reactionLoss of stereochemical information
Acetonide + TMS (Sequential)DMP then BSTFAVicinal diols + remaining OHComplete derivatization for GC-MSGC-MSComplete protection of all reactive sitesMulti-step procedure
Methoxycarbonyl (MPA) Esters(R)- or (S)-MPA + DCCAll hydroxyl groupsStereochemical assignment by NMR¹H NMRDirect stereochemical determinationRequires pure enantiomeric reagents

Chiral Chromatography and Mass Spectrometry Techniques

The resolution of enantiomeric pairs within the trihydroxyoctadecenoic acid family necessitates specialized chiral chromatographic approaches that exploit differential interactions between stereoisomers and chiral stationary phases. Contemporary analytical workflows employ amylose-based chiral stationary phases, specifically the Chiralpak AD-RH column, which demonstrates exceptional resolving power for multiple chiral centers within complex molecular architectures [1].

Method TypeColumnSeparation TimeCompounds ResolvedDetection Mode
Reversed-phase UHPLC-MS/MSAcquity UPLC BEH C18 (2.1 × 150 mm, 1.7 μm)12.5 min8 diastereomers (4 each of 9,10,13- and 9,12,13-TriHOME)ESI-MS/MS (negative mode)
Chiral LC-MS/MSChiralpak AD-RH (2.1 × 150 mm, 3 μm)97 min16 stereoisomers (8 each of 9,10,13- and 9,12,13-TriHOME)ESI-MS/MS (negative mode)
Combined WorkflowSequential use of both columns109.5 min total16 stereoisomers with quantificationESI-MS/MS (negative mode)

The chiral separation methodology utilizes isocratic elution with a mobile phase consisting of 35 percent acetonitrile containing 20 percent isopropanol and 0.1 percent acetic acid in water. This optimized composition provides baseline resolution of all sixteen stereoisomers within a 97-minute analytical window [1]. The extended separation time reflects the challenging nature of enantiomeric resolution for compounds bearing multiple chiral centers with similar steric environments.

Column selection proves critical for achieving adequate resolution of closely eluting enantiomeric pairs. Comparative studies demonstrate that 3-micrometer particle size chiral columns provide superior resolving power compared to 5-micrometer alternatives, particularly for late-eluting 9,10,13-trihydroxyoctadecenoic acid compounds [1]. The smaller particle size enhances chromatographic efficiency and reduces peak broadening, enabling satisfactory separation of challenging enantiomeric pairs that co-elute under standard conditions.

Mass spectrometric detection maintains identical parameters to the achiral separation, employing negative ionization mode with multiple reaction monitoring. The chiral method focuses on enantiomeric excess determination and relative abundance assessment rather than absolute quantification, which remains the domain of the reversed-phase approach [1]. This complementary strategy maximizes analytical information while maintaining practical throughput for routine applications.

Challenge CategoryDescriptionImpact on AnalysisMitigation Strategy
Isomer Number16 total stereoisomers (8 enantiomer pairs each for 9,10,13- and 9,12,13-TriHOME)High resolution separation requiredSequential achiral-chiral LC workflow
Physicochemical SimilarityMinimal differences in hydrophobicity and polarity between isomersBaseline separation challengingUHPLC with sub-2 μm particles
Chiral RecognitionRequires specialized chiral stationary phases for enantiomer separationSpecialized columns neededAmylose-based chiral phases
Matrix EffectsComplex biological matrices interfere with detection and quantificationSample cleanup essentialSolid-phase extraction cleanup
Standard AvailabilityLimited commercial availability of individual stereoisomer standardsSynthesis requiredChemical synthesis of standards
Method ComplexityMulti-step analytical workflow combining achiral and chiral separationsMultiple methods neededAutomated sample preparation
Sensitivity RequirementsDetection limits at fg levels required for biological samplesAdvanced MS detectionTriple quadrupole MS/MS
Time RequirementsLong analysis times (>100 min for complete stereochemical profiling)Low throughputMethod optimization for speed

Recent technological advances explore supercritical fluid chromatography as an alternative to traditional liquid chromatographic approaches for enantiomeric separations. Supercritical fluid chromatography offers reduced analysis times, enhanced resolution, and improved environmental sustainability compared to conventional methods [1]. However, method development and validation remain ongoing for trihydroxyoctadecenoic acid applications.

XLogP3

3.1

Other CAS

97134-11-7

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Last modified: 07-20-2023

Explore Compound Types